molecular formula C20H22O3 B14658221 Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate CAS No. 52179-16-5

Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate

Cat. No.: B14658221
CAS No.: 52179-16-5
M. Wt: 310.4 g/mol
InChI Key: AGBBPJPJZCHECM-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate typically involves esterification reactions. One common method is the reaction between 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoic acid and ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy and phenylethenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: The major product is 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoic acid.

    Reduction: The major product is ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanol.

    Substitution: Depending on the substituent, products can vary, such as brominated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate involves its hydrolysis by esterases to release the corresponding acid and alcohol. The phenoxy and phenylethenyl groups can interact with various molecular targets, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester known for its fruity smell, used in flavoring agents.

    Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.

Uniqueness

Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate is unique due to its complex structure, which includes both phenoxy and phenylethenyl groups

Properties

CAS No.

52179-16-5

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate

InChI

InChI=1S/C20H22O3/c1-4-22-19(21)20(2,3)23-18-14-12-17(13-15-18)11-10-16-8-6-5-7-9-16/h5-15H,4H2,1-3H3

InChI Key

AGBBPJPJZCHECM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C=CC2=CC=CC=C2

Origin of Product

United States

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